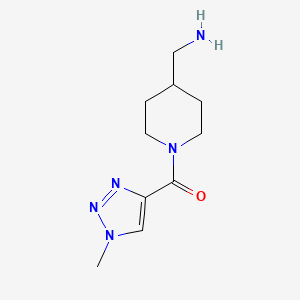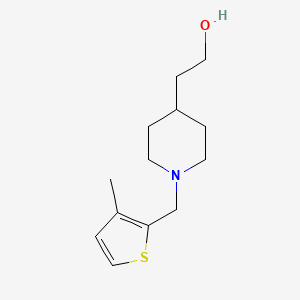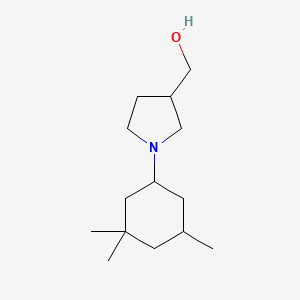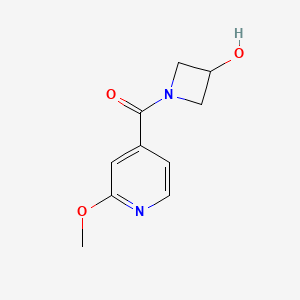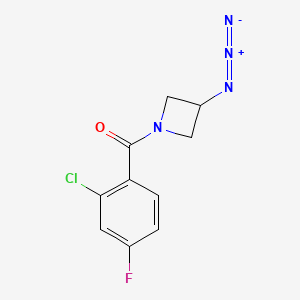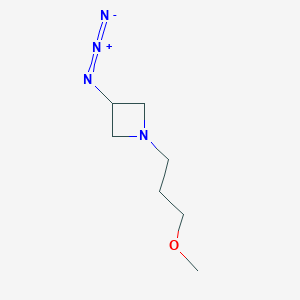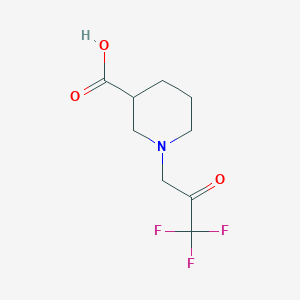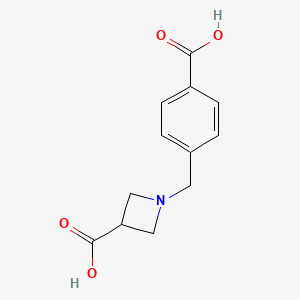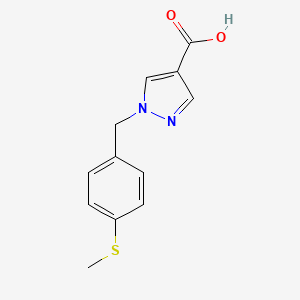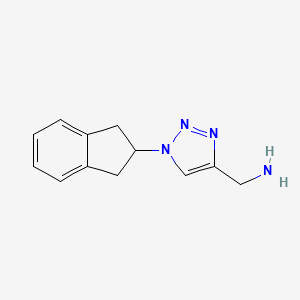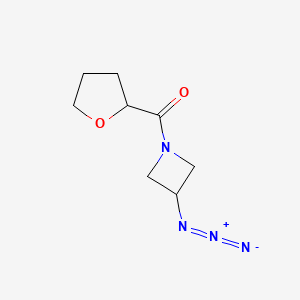
(3-Azidoazetidin-1-yl)(tetrahydrofuran-2-yl)methanone
Descripción general
Descripción
(3-Azidoazetidin-1-yl)(tetrahydrofuran-2-yl)methanone, also known as 3-azidoazetidin-1-yl-tetrahydrofuran-2-ylmethanone or 3-azidoazetidin-1-yl-THF, is a versatile synthetic compound with a range of applications in scientific research. It is a type of azetidine, a heterocyclic compound containing four carbon atoms and one nitrogen atom. It is a colorless liquid at room temperature, and is soluble in both organic solvents and water. It is an important building block for organic synthesis and is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
A study by Rajasekaran et al. (2006) synthesized novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles and evaluated their in vitro antibacterial and antifungal activities. The compounds exhibited moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Analysis of Azepane Isomers in Designer Drugs
Nakajima et al. (2012) identified and analyzed azepane isomers of AM-2233 and AM-1220, along with an inhibitor of fatty acid amide hydrolase, in unregulated drugs found in the Tokyo area. Their study provides insight into the detection and analysis of novel compounds in commercial products (Nakajima et al., 2012).
Role of Carbonyl Groups in Cycloaddition Reactions
Zanirato (2002) investigated the role of the carbonyl group in intermolecular 1,3-cycloaddition of azido(2-heteroaryl)methanones with activated olefins, which may offer insights into the reactivity and applications of compounds containing azido and carbonyl functional groups (Zanirato, 2002).
Propiedades
IUPAC Name |
(3-azidoazetidin-1-yl)-(oxolan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c9-11-10-6-4-12(5-6)8(13)7-2-1-3-14-7/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETAABZHZIAZRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



